molecular formula C11H9ClN2OS B14134772 3-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one CAS No. 89069-23-8

3-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one

Cat. No.: B14134772
CAS No.: 89069-23-8
M. Wt: 252.72 g/mol
InChI Key: DCPLKEWODDJJLO-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorophenyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde, thiourea, and methyl iodide.

    Formation of Intermediate: The initial step involves the condensation of 3-chlorobenzaldehyde with thiourea to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the pyrimidine ring.

    Methylation: The final step involves the methylation of the sulfur atom using methyl iodide to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The chlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium thiolate.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl-substituted pyrimidinone.

    Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one: can be compared with other pyrimidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group and the methylsulfanyl group can impart distinct properties compared to other similar compounds.

Properties

CAS No.

89069-23-8

Molecular Formula

C11H9ClN2OS

Molecular Weight

252.72 g/mol

IUPAC Name

3-(3-chlorophenyl)-2-methylsulfanylpyrimidin-4-one

InChI

InChI=1S/C11H9ClN2OS/c1-16-11-13-6-5-10(15)14(11)9-4-2-3-8(12)7-9/h2-7H,1H3

InChI Key

DCPLKEWODDJJLO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=O)N1C2=CC(=CC=C2)Cl

Origin of Product

United States

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